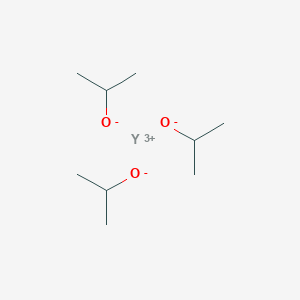
Yttrium(III) isopropoxide
Cat. No. B1589783
Key on ui cas rn:
2172-12-5
M. Wt: 266.17 g/mol
InChI Key: PYLIDHFYDYRZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04996300
Procedure details


The same reaction was done exactly the same way except no zinc was milled with the yttrium. The milled yttrium was reacted with isopropanol in the same way. There was very little evolution of hydrogen and work-up of the reaction solutions gave a yield of less than 10% for yttrium isopropoxide.





Name
Yield
10%
Identifiers


|
REACTION_CXSMILES
|
[Y:1].[H][H].[CH:4]([OH:7])([CH3:6])[CH3:5]>[Zn]>[CH3:5][CH:4]([CH3:6])[O-:7].[Y+3:1].[CH3:5][CH:4]([CH3:6])[O-:7].[CH3:5][CH:4]([CH3:6])[O-:7] |f:4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Y]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Y]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The same reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC([O-])C.[Y+3].CC([O-])C.CC([O-])C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 10% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
